molecular formula C25H22N2O3S B2818068 4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-76-0

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2818068
CAS RN: 361470-76-0
M. Wt: 430.52
InChI Key: OQYPKRXHCUGGJZ-UHFFFAOYSA-N
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Description

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as BZB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZB belongs to the class of thiazole-based compounds and possesses unique structural features that make it a promising candidate for drug development.

Scientific Research Applications

Anticancer Activities

A range of substituted benzamides, including structures similar to "4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide," has been synthesized and evaluated for their anticancer activities. These compounds have shown promising anticancer effects against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. The derivatives exhibited moderate to excellent anticancer activity, with some showing higher potency than reference drugs like etoposide (Ravinaik et al., 2021).

Antimicrobial Evaluation

Thiazole derivatives, including those related to "4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide," have been reported for their antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, as well as fungal species, showing significant antimicrobial properties. Specifically, derivatives with electron-donating groups like hydroxyl and amino have demonstrated maximum antimicrobial activity (Chawla, 2016).

Chemical Synthesis and Characterization

The synthesis of "4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide" derivatives involves complex chemical reactions, including the Diels-Alder reaction, leading to compounds with potential biological applications. These compounds have been characterized using various analytical techniques, confirming their structures and providing insights into their potential as biological agents (Kranjc et al., 2011).

Potential as Biological Probes

Certain derivatives of "4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide" have been investigated for their potential as probes in biological studies, particularly in the context of positron emission tomography (PET) imaging of brain receptors. These studies indicate the utility of such compounds in neuroscientific research and the development of diagnostic tools (Fujinaga et al., 2012).

properties

IUPAC Name

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-29-22-13-12-20(15-23(22)30-2)21-16-31-25(26-21)27-24(28)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-13,15-16H,14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYPKRXHCUGGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

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